molecular formula C14H14BrNO2S B5583078 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene

4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene

Cat. No.: B5583078
M. Wt: 340.24 g/mol
InChI Key: YVNBOSQUNZVPCQ-UHFFFAOYSA-N
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Description

4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene is an organic compound with the molecular formula C14H14BrNO2S. This compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-1,8-naphthalic anhydride.

    Alkylation: The anhydride is alkylated to introduce the pyrrolidinyl group.

    Sulfonylation: The alkylated product is then sulfonylated to introduce the sulfonyl group.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is common to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1,8-naphthalic anhydride
  • 4-Bromo-1-naphthaleneboronic acid
  • 4-Bromo-1-naphthol

Comparison: 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene is unique due to the presence of both the pyrrolidinylsulfonyl group and the bromine atom. This combination imparts distinct chemical properties, making it useful in specific applications such as the development of fluorescent probes. In contrast, similar compounds like 4-Bromo-1,8-naphthalic anhydride and 4-Bromo-1-naphthaleneboronic acid have different functional groups, leading to variations in their reactivity and applications .

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNBOSQUNZVPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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